molecular formula C20H16Cl4N2O2 B10914733 ethyl 3-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]propanoate

ethyl 3-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B10914733
M. Wt: 458.2 g/mol
InChI Key: CMSFOHUPJUQVRR-UHFFFAOYSA-N
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Description

Ethyl 3-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of two dichlorophenyl groups attached to the pyrazole ring, making it a highly substituted and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-bis(3,4-dichlorophenyl)hydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the pyrazole ring and subsequent esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of dichlorophenyl groups enhances its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Crizotinib: A tyrosine kinase inhibitor with a pyrazole core.

    Cefoselis: An antibacterial agent with a pyrazole moiety.

    Dorzolamide: An antidepressant with a pyrazole structure.

    Difenamizole: An analgesic with a pyrazole ring.

    Rimonabant: An antiobesity agent with a pyrazole scaffold.

Uniqueness

Ethyl 3-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]propanoate is unique due to its highly substituted structure, which imparts distinct physicochemical properties and biological activities

Properties

Molecular Formula

C20H16Cl4N2O2

Molecular Weight

458.2 g/mol

IUPAC Name

ethyl 3-[3,5-bis(3,4-dichlorophenyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C20H16Cl4N2O2/c1-2-28-20(27)7-8-26-19(13-4-6-15(22)17(24)10-13)11-18(25-26)12-3-5-14(21)16(23)9-12/h3-6,9-11H,2,7-8H2,1H3

InChI Key

CMSFOHUPJUQVRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=CC(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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